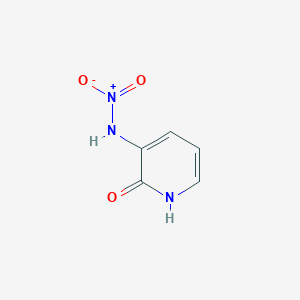
(E)-Cyclododec-1-enecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Cyclododec-1-enecarbaldehyde is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its unique structure, which includes a twelve-membered ring with a double bond and an aldehyde functional group. It is used in various chemical and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-Cyclododec-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclododecene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to carboxylic acids.
Another method involves the hydroformylation of cyclododecene, where the double bond is reacted with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst. This process adds a formyl group (CHO) to the double bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and selectivity in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Cyclododec-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, cyclododecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), potassium dichromate (K2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products
Oxidation: Cyclododecanoic acid
Reduction: Cyclododecenol
Substitution: Imines, hydrazones
Aplicaciones Científicas De Investigación
(E)-Cyclododec-1-enecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of (E)-Cyclododec-1-enecarbaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic aldehyde group. This reactivity allows it to form various derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
(E)-Cyclododec-1-enecarbaldehyde can be compared with other similar compounds, such as:
Cyclododecanone: A ketone with a similar twelve-membered ring structure but with a carbonyl group (C=O) instead of an aldehyde group.
Cyclododecanol: An alcohol with a twelve-membered ring structure and a hydroxyl group (OH) instead of an aldehyde group.
Cyclododecane: A saturated hydrocarbon with a twelve-membered ring structure but without any functional groups.
The uniqueness of this compound lies in its combination of a twelve-membered ring with an aldehyde functional group, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications.
Propiedades
Fórmula molecular |
C13H22O |
|---|---|
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(1E)-cyclododecene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10,12H,1-9,11H2/b13-10+ |
Clave InChI |
NZYGNIHIMRXHJS-JLHYYAGUSA-N |
SMILES isomérico |
C1CCCCC/C(=C\CCCC1)/C=O |
SMILES canónico |
C1CCCCCC(=CCCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


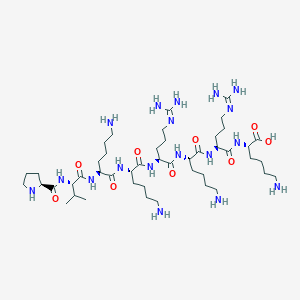
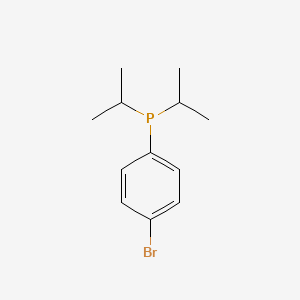
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)

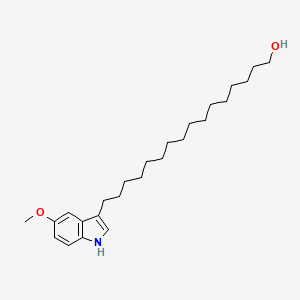
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
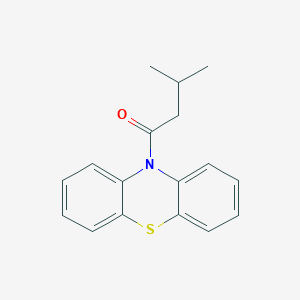
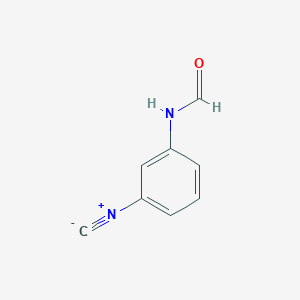
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

